[4-(2-Aminoethyl)cyclohexyl]methanol
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Overview
Description
[4-(2-Aminoethyl)cyclohexyl]methanol is an organic compound with the molecular formula C9H19NO. It contains a cyclohexane ring substituted with an aminoethyl group and a hydroxyl group. This compound is of interest due to its unique structure, which combines both amine and alcohol functionalities, making it versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Aminoethyl)cyclohexyl]methanol typically involves the following steps:
Cyclohexanone Reduction: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The cyclohexanol is then subjected to an amination reaction with ethylenediamine under acidic conditions to introduce the aminoethyl group.
Hydroxylation: The final step involves hydroxylation to introduce the hydroxyl group at the desired position on the cyclohexane ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions, and high-pressure reactors may be employed to ensure complete conversion of reactants.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [4-(2-Aminoethyl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Cyclohexanone derivatives
Reduction: Secondary amines, alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Aminoethyl)cyclohexyl]methanol is used as a building block for the synthesis of more complex molecules. Its dual functionality allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a ligand in receptor studies due to its amine group, which can interact with various biological targets.
Medicine
Industry
Industrially, this compound can be used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(2-Aminoethyl)cyclohexyl]methanol involves its interaction with molecular targets through its amine and hydroxyl groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Similar in structure but lacks the aminoethyl group.
Ethanolamine: Contains an amino and hydroxyl group but lacks the cyclohexane ring.
Cyclohexylamine: Contains the cyclohexane ring and amine group but lacks the hydroxyl group.
Uniqueness
[4-(2-Aminoethyl)cyclohexyl]methanol is unique due to its combination of a cyclohexane ring, an aminoethyl group, and a hydroxyl group. This combination allows for a wide range of chemical reactions and applications, making it more versatile compared to similar compounds.
Properties
CAS No. |
1379377-49-7 |
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Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
[4-(2-aminoethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C9H19NO/c10-6-5-8-1-3-9(7-11)4-2-8/h8-9,11H,1-7,10H2 |
InChI Key |
GYPFXOJNVWZJEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CCN)CO |
Origin of Product |
United States |
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